Cas no 2411271-93-5 (2-chloro-N-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl-N-methylacetamide)
2-chloro-N-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl-N-methylacetamide Chemical and Physical Properties
Names and Identifiers
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- 2411271-93-5
- EN300-26586734
- 2-chloro-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-N-methylacetamide
- Z2596887634
- 2-Chloro-N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N-methylacetamide
- 2-chloro-N-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl-N-methylacetamide
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- Inchi: 1S/C13H16ClNO2/c1-15(12(16)8-14)9-13(17)7-6-10-4-2-3-5-11(10)13/h2-5,17H,6-9H2,1H3
- InChI Key: QWLOKCPWHMVMCY-UHFFFAOYSA-N
- SMILES: C(N(CC1(O)C2=C(C=CC=C2)CC1)C)(=O)CCl
Computed Properties
- Exact Mass: 253.0869564g/mol
- Monoisotopic Mass: 253.0869564g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- Density: 1.266±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 409.1±30.0 °C(Predicted)
- pka: 13.42±0.20(Predicted)
2-chloro-N-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl-N-methylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26586734-0.05g |
2-chloro-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-N-methylacetamide |
2411271-93-5 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-chloro-N-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl-N-methylacetamide Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 2-chloro-N-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl-N-methylacetamide
Professional Introduction to Compound with CAS No. 2411271-93-5 and Product Name: 2-chloro-N-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl-N-methylacetamide
The compound with the CAS number 2411271-93-5 and the product name 2-chloro-N-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl-N-methylacetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention for its potential applications in medicinal chemistry and drug development. The unique combination of functional groups in its molecular framework makes it a promising candidate for further exploration in various therapeutic areas.
At the core of this compound's structure lies a chloro-substituted acetamide moiety, which is known for its reactivity and versatility in forming hydrogen bonds and participating in various biochemical interactions. This feature is particularly relevant in the design of small-molecule inhibitors targeting specific biological pathways. The presence of a hydroxy group on the indenyl ring further enhances the compound's potential as a pharmacophore, enabling it to interact with biological targets in a manner that could modulate physiological processes.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to delve deeper into the structural and functional properties of this compound. By leveraging these tools, scientists have been able to predict how 2-chloro-N-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl-N-methylacetamide might interact with enzymes and receptors, providing valuable insights into its potential therapeutic effects. These studies have highlighted the compound's ability to bind to certain proteins with high affinity, suggesting its utility in developing treatments for conditions such as inflammation, pain, and neurodegenerative disorders.
In parallel, experimental investigations have begun to validate these computational findings. In vitro assays have demonstrated that this compound exhibits inhibitory activity against several key enzymes implicated in disease pathways. For instance, preliminary data suggest that it may interfere with the activity of cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins involved in inflammation. Additionally, its interaction with other enzymes such as kinases and phosphodiesterases has been explored, revealing potential mechanisms by which it could exert its effects.
The structural motif of 2-chloro-N-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl-N-methylacetamide also aligns well with current trends in drug design, particularly the emphasis on molecules that can modulate protein-protein interactions. The indenyl ring, with its aromaticity and hydroxyl functionality, provides a scaffold that can be fine-tuned to optimize binding affinity and selectivity. This has led to interest in using this compound as a starting point for structure-based drug design (SBDD), where modifications can be made iteratively to improve pharmacological properties.
One of the most exciting aspects of this compound is its potential in combination therapy. Given its multifaceted interactions with biological targets, it could be developed into a synergistic agent when used alongside other drugs targeting different aspects of a disease pathway. This approach has gained traction in recent years as a strategy to overcome resistance and enhance treatment efficacy. Preclinical studies are underway to evaluate whether 2-chloro-N-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl-N-methylacetamide can be effectively combined with existing therapeutics to produce additive or even synergistic effects.
The synthesis of this compound also presents an interesting challenge for organic chemists. The multi-step synthesis involves key transformations such as chlorination, amidation, and ring closure reactions. Each step must be carefully optimized to ensure high yield and purity, which are critical for pharmaceutical applications. Recent innovations in synthetic methodologies have made it possible to streamline these processes, reducing both time and cost while improving scalability.
As research continues to unfold, the therapeutic potential of 2-chloro-N-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl-N-methylacetamide is likely to expand further. New derivatives may be synthesized and tested for their efficacy against a broader range of diseases. Additionally, advances in delivery systems could enhance the compound's bioavailability and target specificity, making it more effective when administered orally or via other routes.
In conclusion,2411271-93-5 represents a compelling example of how structural complexity can be leveraged to develop novel therapeutics. Its unique combination of functional groups and promising preclinical data position it as a valuable asset in the ongoing quest to develop safer and more effective treatments for human diseases. As research progresses,this compound is poised to play an increasingly important role in pharmaceutical innovation,offering hope for improved patient outcomes across multiple therapeutic areas.
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